molecular formula C8H12ClNO2 B1525109 2-(Aminomethyl)-4-methoxyphenol hydrochloride CAS No. 1081777-51-6

2-(Aminomethyl)-4-methoxyphenol hydrochloride

Cat. No.: B1525109
CAS No.: 1081777-51-6
M. Wt: 189.64 g/mol
InChI Key: NSZHUAYDQUDMDY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methoxyphenol hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminomethyl group and a methoxy group attached to a phenol ring. This compound is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-methoxyphenol hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 4-methoxyphenol as the starting material.

  • Aminomethylation: The phenol group is then reacted with formaldehyde and ammonia to introduce the aminomethyl group, resulting in 2-(aminomethyl)-4-methoxyphenol.

  • Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-4-methoxyphenol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones.

  • Reduction: The aminomethyl group can be reduced to form amines.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted phenols and other functionalized compounds.

Scientific Research Applications

2-(Aminomethyl)-4-methoxyphenol hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

  • Medicine: It has potential therapeutic applications, including its use as an antioxidant and in drug development.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-4-methoxyphenol hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

  • Pathways: It may be involved in signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

2-(Aminomethyl)-4-methoxyphenol hydrochloride is unique due to its specific functional groups and reactivity. Similar compounds include:

  • 4-(Aminomethyl)phenol: Similar structure but without the methoxy group.

  • 2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a phenol ring.

  • 3-(Aminomethyl)phenol: Different position of the aminomethyl group on the phenol ring.

These compounds have similar reactivity but differ in their biological and chemical properties, making this compound distinct in its applications.

Properties

IUPAC Name

2-(aminomethyl)-4-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZHUAYDQUDMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081777-51-6
Record name 2-(aminomethyl)-4-methoxyphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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